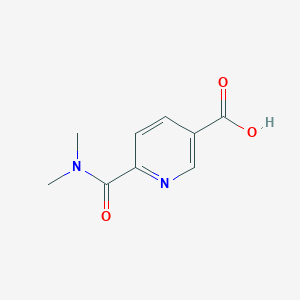
6-(Dimethylcarbamoyl)nicotinic acid
Übersicht
Beschreibung
6-(Dimethylcarbamoyl)nicotinic acid (6-DMNA) is an important compound in the field of biochemistry and physiology. It is a derivative of nicotinic acid, a type of vitamin B3, and is used in a wide range of applications in the laboratory. 6-DMNA is commonly used as a substrate in enzymatic assays, as a reagent in chemical synthesis, and as a tool in biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
Receptor Identification and Lipid Modulation
6-(Dimethylcarbamoyl)nicotinic acid, as a derivative of nicotinic acid, has implications in lipid regulation through its interaction with specific receptors. Nicotinic acid has been identified to bind to the G-protein-coupled receptors PUMA-G and HM74 in adipose tissue, mediating its anti-lipolytic effect. This interaction leads to a decrease in cyclic adenosine monophosphate (cAMP) levels, which in turn, inhibits lipolysis and lowers free fatty acid and triglyceride plasma levels (S. Tunaru et al., 2003). This receptor-mediated pathway is critical for understanding the lipid-lowering effects of nicotinic acid derivatives and could be relevant for this compound's potential applications in managing dyslipidemia.
Vasorelaxation and Antioxidation
Thionicotinic acid derivatives have shown vasorelaxant and antioxidative activities in studies, suggesting potential for therapeutic applications in vascular health. Derivatives of nicotinic acid, including this compound, could potentially exhibit similar vasorelaxation effects mediated through endothelium-induced nitric oxide and prostacyclin. The antioxidative properties of these compounds further underscore their potential utility in therapeutic interventions against oxidative stress-related conditions (Supaluk Prachayasittikul et al., 2010).
Herbicidal Activity
Research into nicotinic acid derivatives has also extended into the agricultural sector, where certain N-(arylmethoxy)-2-chloronicotinamides have demonstrated significant herbicidal activity. These findings suggest that this compound could potentially be explored for its efficacy in weed management, contributing to the development of new herbicides (Chen Yu et al., 2021).
Atherosclerosis Progression Inhibition
Nicotinic acid and its receptors have been implicated in the inhibition of atherosclerosis progression, independent of lipid-modifying effects. The activation of the GPR109A receptor by nicotinic acid in immune cells has shown to mediate anti-inflammatory effects, suggesting that derivatives like this compound could have potential applications in atherosclerosis treatment or prevention by modulating immune cell function (Martina Lukasova et al., 2011).
Molecular Identification and Mechanism of Action
The identification of high and low-affinity receptors for nicotinic acid, such as HM74A, has facilitated the development of new drugs targeting dyslipidemia. This molecular identification process is critical for understanding how this compound and similar compounds may interact with these receptors to produce therapeutic effects, offering avenues for the design of improved lipid-lowering medications (A. Wise et al., 2003).
Corrosion Inhibition
Research has also explored the use of nicotinic acid derivatives as corrosion inhibitors for metals, demonstrating the versatility of these compounds in industrial applications. The inhibition efficiency of such derivatives suggests potential uses for this compound in protecting metals from corrosion, especially in acidic environments (Dharmendra Singh et al., 2016).
Eigenschaften
IUPAC Name |
6-(dimethylcarbamoyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-11(2)8(12)7-4-3-6(5-10-7)9(13)14/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZYBFWUMWGSNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
288083-60-3 | |
| Record name | 6-Dimethylaminocarbonyl nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

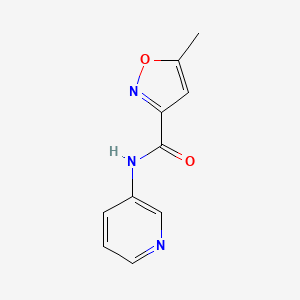
![(Z)-methyl 2-(6-acetamido-2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2729437.png)
![Methyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2729438.png)
![5-Bicyclo[2.1.0]pentanylmethanamine](/img/structure/B2729439.png)
![4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N-[1-(4-methylphenyl)ethyl]benzamide](/img/structure/B2729440.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2729442.png)
![2-[(2R,4S)-4-Methoxypyrrolidin-2-yl]ethanol;hydrochloride](/img/structure/B2729445.png)
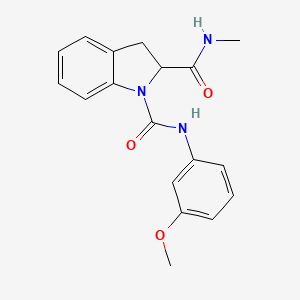
![4-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2729450.png)
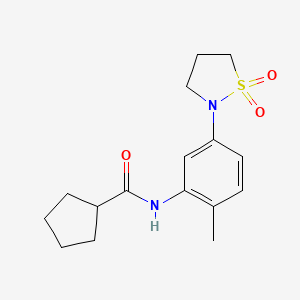
![1-(4-Chlorobenzoyl)-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2729453.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2729455.png)
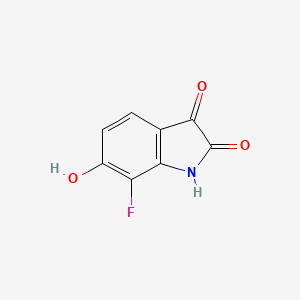
![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2729459.png)